5-Hydroxy-1-methyl-1,3-diazinan-2-one
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Overview
Description
5-Hydroxy-1-methyl-1,3-diazinan-2-one is a chemical compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . It is also known by its IUPAC name, 5-hydroxy-1-methyltetrahydropyrimidin-2(1H)-one . This compound is characterized by the presence of a hydroxy group and a methyl group attached to a diazinanone ring structure.
Chemical Reactions Analysis
5-Hydroxy-1-methyl-1,3-diazinan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxy and methyl groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Hydroxy-1-methyl-1,3-diazinan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
5-Hydroxy-1-methyl-1,3-diazinan-2-one can be compared with other similar compounds, such as:
5-Hydroxy-1,3-diazinan-2-one: Lacks the methyl group, which may affect its reactivity and applications.
1-Methyl-1,3-diazinan-2-one: Lacks the hydroxy group, influencing its chemical properties and potential uses. The presence of both hydroxy and methyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
5-hydroxy-1-methyl-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-7-3-4(8)2-6-5(7)9/h4,8H,2-3H2,1H3,(H,6,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIVIYZQYPWELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CNC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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